N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide
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Description
“N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide” is a chemical compound with the linear formula C21H332N5 . It belongs to the class of 1H-pyrazolo[3,4-b]quinolines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines has been extensively studied. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]quinolines have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]quinolines are diverse and depend on the substituents present in the molecule. The use of this class of compounds as potential fluorescent sensors and biologically active compounds has been shown .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines are influenced by the substituents present in the molecule . Detailed physical properties and elemental analyses of the new compounds have been reported .Future Directions
The future directions in the research of 1H-pyrazolo[3,4-b]quinolines could involve further exploration of their synthetic strategies, as well as their potential applications as fluorescent sensors and biologically active compounds . Further studies could also focus on the influence of different substituents on the physical, photophysical, and biological properties of these compounds .
Properties
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-4-5-13-27-22-19(14-18-8-6-7-16(3)20(18)24-22)21(26-27)25-23(28)17-11-9-15(2)10-12-17/h6-12,14H,4-5,13H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDWOIJJVXDUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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